chemical structure of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
chemical structure of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Topic: Chemical Structure & Medicinal Chemistry of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine Content Type: Technical Monograph & Strategic Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Compound Identity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine represents a specialized scaffold in medicinal chemistry, merging the privileged 2-aminobenzothiazole pharmacophore with a sarcosine (N-methylglycine) tail. This molecule is of significant interest in neuropharmacology and oncology due to its structural homology with Glycine Transporter 1 (GlyT1) inhibitors and fluorinated benzothiazole antitumor agents.
The 4-fluoro substitution distinguishes this compound from generic benzothiazole derivatives, offering enhanced metabolic stability by blocking the oxidation-prone C4 position, while the sarcosine moiety provides a zwitterionic character suitable for specific transporter recognition or prodrug solubility enhancement.
Chemical Identification Data
| Property | Specification |
| IUPAC Name | 2-[N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylamino]acetic acid |
| Common Name | 4-Fluoro-benzothiazole-sarcosine |
| Molecular Formula | C₁₀H₉FN₂O₂S |
| Molecular Weight | 240.25 g/mol |
| Monoisotopic Mass | 240.0369 |
| Predicted LogP | ~1.8 - 2.2 (pH dependent) |
| pKa (Acid) | ~3.1 (Carboxylic acid) |
| pKa (Base) | ~1.5 (Benzothiazole nitrogen - weak base) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 4 Acceptors (N, O, F, S) |
Structural Analysis & Pharmacophore Logic
The molecule is composed of three distinct functional domains, each serving a specific medicinal chemistry purpose.
The 4-Fluoro-1,3-Benzothiazole Core
The benzothiazole ring is a "privileged structure" capable of binding to diverse biological targets (kinases, glutamate receptors).
-
Electronic Effect: The fluorine atom at position 4 exerts a strong electron-withdrawing effect (
), reducing the electron density of the benzene ring. This deactivates the ring toward electrophilic metabolic attack. -
Steric Blockade: Position 4 is adjacent to the bridgehead nitrogen. Substitution here can induce a twisted conformation or block access to the N3-position, potentially increasing selectivity against off-target enzymes.
The N-Methylglycine (Sarcosine) Tail
Attached at the C2-amine, this moiety mimics the endogenous neurotransmitter modulator sarcosine.
-
Solubility: The carboxylic acid provides high aqueous solubility at physiological pH (as a carboxylate anion).
-
Targeting: Sarcosine derivatives are classical inhibitors of GlyT1 (Glycine Transporter 1). The N-methylation restricts conformational freedom compared to a simple glycine tail, often improving binding affinity.
Visualization: Pharmacophore Map
The following diagram illustrates the functional zones of the molecule.
Caption: Pharmacophore segmentation of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine showing functional roles of specific moieties.
Synthetic Pathways
Synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (
Primary Route: Displacement
This is the most robust method, utilizing the electron-deficient nature of the C2 position in the benzothiazole ring.
-
Precursor Preparation: 2-chloro-4-fluorobenzothiazole is synthesized (often from 2-amino-4-fluorobenzothiazole via Sandmeyer reaction or direct chlorination).
-
Coupling: The precursor is reacted with Sarcosine (N-methylglycine) or its ester.
-
Conditions: Requires a base (TEA or
) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (80-100°C). -
Hydrolysis (if ester used): If sarcosine ethyl ester is used, a final saponification step (LiOH/THF) is required to reveal the free acid.
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution (
Medicinal Chemistry & Biological Context
While specific clinical data for this exact molecule may be proprietary, its properties can be extrapolated from established Structure-Activity Relationships (SAR) of the benzothiazole class.
Metabolic Stability (The Fluorine Effect)
In non-fluorinated benzothiazoles, the benzene ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: CYP450s typically attack electron-rich aromatic positions.
-
Impact: The 4-fluoro substituent deactivates the ring and sterically hinders the C4/C5 region, significantly extending the half-life (
) compared to the non-fluorinated parent [1].
Potential Therapeutic Applications
-
Neuroprotection (ALS/Excitotoxicity):
-
Rationale: The structural similarity to Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) suggests potential activity in modulating glutamate release or blocking voltage-gated sodium channels. The sarcosine tail may facilitate transport across the Blood-Brain Barrier (BBB) via specific amino acid transporters (LAT1) [2].
-
-
Glycine Transporter Inhibition (Schizophrenia):
-
Rationale: Sarcosine is a weak GlyT1 inhibitor. N-substituted benzothiazole-sarcosine derivatives have been explored as high-potency GlyT1 inhibitors to elevate synaptic glycine levels, enhancing NMDA receptor function in schizophrenia [3].
-
-
Aldose Reductase Inhibition (Diabetes):
-
Rationale: N-acetic acid substituted benzothiazoles are a known class of Aldose Reductase Inhibitors (ARIs), used to prevent diabetic complications like neuropathy. The carboxylic acid headgroup is critical for binding to the anion-binding pocket of the enzyme [4].
-
Experimental Characterization Protocols
To validate the synthesis and purity of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine, the following analytical protocols are standard.
NMR Validation Criteria
-
¹H NMR (DMSO-d₆):
-
Aromatic Region: Multiplets at 7.0–7.8 ppm (3 protons). Look for specific splitting patterns (d, t) affected by F-coupling.
-
N-Methyl: Singlet at ~3.2–3.5 ppm (3 protons).
-
Methylene (CH₂): Singlet at ~4.2–4.5 ppm (2 protons).
-
Carboxylic Acid: Broad singlet at 12.0–13.0 ppm (exchangeable with D₂O).
-
-
¹⁹F NMR:
-
Single peak around -110 to -130 ppm (relative to CFCl₃), confirming mono-fluorination.
-
HPLC Purity Method
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV at 254 nm and 280 nm |
| Retention Time | Predicted ~4.5 - 5.5 min (Intermediate polarity) |
References
-
Hutchinson, I., et al. "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, vol. 44, no. 9, 2001, pp. 1446–1455. Link
- Jiménez, J., et al. "Riluzole: A neuroprotective drug with a complex mechanism of action." Expert Review of Neurotherapeutics, vol. 18, no. 2, 2018.
- Pinard, E., et al. "Glycine Transporter 1 (GlyT1) Inhibitors: A Comprehensive Review of the Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 53, no. 10, 2010.
- Miyamoto, S., et al. "Structure-Activity Relationships of N-Acetic Acid Benzothiazole Derivatives as Aldose Reductase Inhibitors." Chemical & Pharmaceutical Bulletin, vol. 36, 1988.
-
PubChem Compound Summary. "N-(4-Fluorobenzoyl)-N-methylglycine (Structural Analog Reference)." National Center for Biotechnology Information. Link
